![molecular formula C8H11ClN2 B12435820 [(4-Chloro-2-methylphenyl)methyl]hydrazine CAS No. 90002-83-8](/img/structure/B12435820.png)
[(4-Chloro-2-methylphenyl)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Chloro-2-methylphenyl)methyl]hydrazine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a [(4-chloro-2-methylphenyl)methyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2-methylphenyl)methyl]hydrazine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chloro-2-methylbenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Chloro-2-methylphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azides, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
[(4-Chloro-2-methylphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(4-Chloro-2-methylphenyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Pathways involved include oxidative stress and disruption of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-2-methylphenyl)hydrazine
- (4-Chloro-2-ethylphenyl)amine
- (5-Chloro-2-methoxyphenyl)hydrazine
Uniqueness
[(4-Chloro-2-methylphenyl)methyl]hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90002-83-8 |
|---|---|
Fórmula molecular |
C8H11ClN2 |
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
(4-chloro-2-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4,11H,5,10H2,1H3 |
Clave InChI |
XPUQXSNFFMKTOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


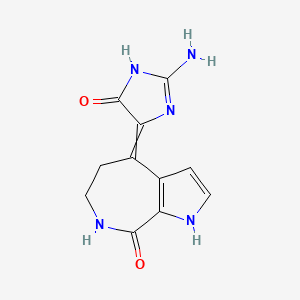
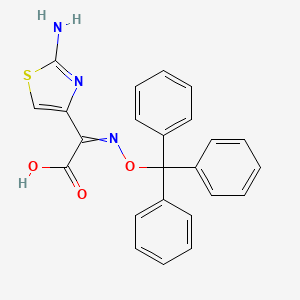
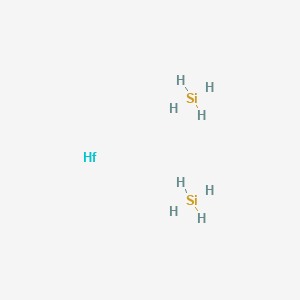
![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)

![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435766.png)
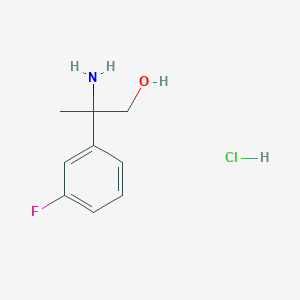
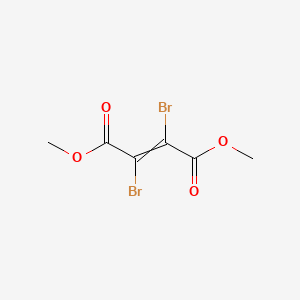
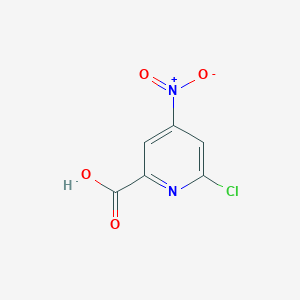
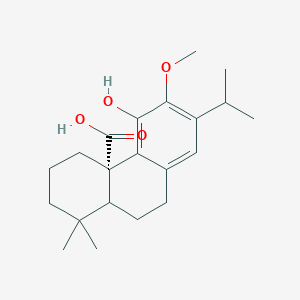
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
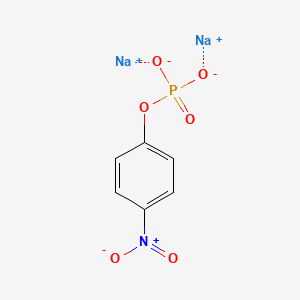
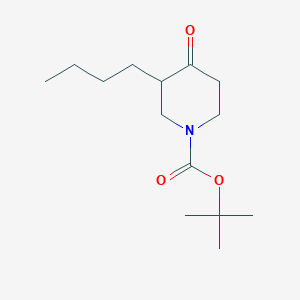
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)
